

HMR 1556: A Technical Guide to a Potent and Selective IKs Blocker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HMR 1556, with the chemical name (3R,4S)-(+)-N-[3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)chroman-4-yl]-N-methylmethanesulfonamide, is a chromanol derivative that has been identified as a highly potent and selective blocker of the slow component of the delayed rectifier potassium current (IKs).[1][2] The IKs current is a critical component in the repolarization phase of the cardiac action potential and is generated by the co-assembly of the pore-forming α-subunit KCNQ1 and the auxiliary β-subunit KCNE1.[1][3] The high selectivity of **HMR 1556** for the IKs channel over other cardiac ion channels makes it an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of IKs and a potential candidate for the development of antiarrhythmic drugs.[4][5]

Mechanism of Action

HMR 1556 exerts its inhibitory effect through direct interaction with the KCNQ1/KCNE1 channel complex.[1] This binding event obstructs the flow of potassium ions through the channel pore, leading to a reduction in the IKs current.[1] The consequence of IKs blockade is a prolongation of the cardiac action potential duration (APD), a primary mechanism of Class III antiarrhythmic agents.[4][6] The impact of **HMR 1556** on APD can be particularly pronounced under conditions of β-adrenergic stimulation, which is known to enhance the IKs current.[1][5] The specific stereochemistry of the **HMR 1556** molecule is crucial for its high-affinity binding to the IKs channel.[4]

Quantitative Data

The potency and selectivity of **HMR 1556** have been extensively documented across a variety of species and experimental models. The following tables provide a summary of the key quantitative data.

Table 1: Inhibitory Potency (IC50) of HMR 1556 on IKs

Species/System	IC50 (nM)	Reference
Canine Ventricular Myocytes	10.5	[2][4]
Guinea Pig Ventricular Myocytes	34	[4][7]
Human Atrial Myocytes	6.8	[1]
Xenopus Oocytes (expressing human minK)	120	[4][7]

Table 2: Selectivity of HMR 1556 Against Other Cardiac Ion Channels

Ion Channel/Current	Species/Cell Type	IC50 (μM)	Reference
IKr (hERG)	Canine Ventricular Myocytes	12.6	[2][4]
Ito	Canine Ventricular Myocytes	33.9	[2]
ICa,L	Canine Ventricular Myocytes	27.5	[2]
IK1	Canine Ventricular Myocytes	Unaffected	[2]

At a concentration of 10 μ M, **HMR 1556** showed slight blockage of IKr and IK1 in guinea pig ventricular myocytes. It also inhibited the transient outward current (Ito) by 25% and the L-type Ca2+ channel by 31% in rat and guinea pig cardiomyocytes, respectively.[7]

Table 3: Effects of HMR 1556 on Action Potential

Duration (APD)

Preparation	HMR 1556 Concentration	Pacing Rate/Condition s	Effect on APD90	Reference
Guinea Pig Right Papillary Muscles	1 μΜ	0.5-7 Hz	19%-27% prolongation	[7]
Guinea Pig Right Papillary Muscles	1 μΜ	In the presence of isoproterenol (10 μΜ)	47% prolongation at 0.5 Hz, 35% at 1 Hz	[7]
Langendorff- perfused Guinea Pig Hearts	0.1 μΜ	Spontaneously beating	3% prolongation	[7]
Langendorff- perfused Guinea Pig Hearts	1 μΜ	Spontaneously beating	10% prolongation	[7]
Human Ventricular Muscle	1 μΜ	In the presence of dofetilide and adrenaline	14.7% prolongation	[8]
Langendorff- perfused Rabbit Hearts	10-240 nM	Alone	No prolongation	[9]
Langendorff- perfused Rabbit Hearts	100 nM	In the presence of dofetilide (7.5 nM)	Further prolongation, especially at longer cycle lengths	[9]

Experimental Protocols

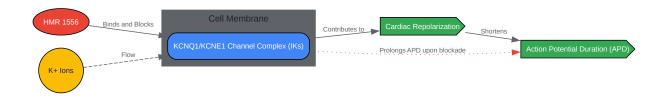
Protocol 1: Whole-Cell Patch-Clamp for IKs Measurement and IC50 Determination

This protocol outlines the methodology for measuring IKs current and determining the IC50 value of **HMR 1556** in isolated cardiomyocytes.[3][10]

- Cell Isolation: Cardiomyocytes are enzymatically isolated from cardiac tissue (e.g., canine or guinea pig ventricles).
- Cell Plating: A suspension of the isolated myocytes is placed in a recording chamber on the stage of an inverted microscope, allowing the cells to adhere.
- Superfusion: The chamber is continuously perfused with an external solution. To isolate IKs, other currents like IKr and ICa,L may be blocked using specific inhibitors.
- Pipette Solution: A standard internal (pipette) solution with potassium as the primary charge carrier is used. An example composition (in mM) is: 120 K-aspartate, 20 KCl, 10 HEPES, 5 MgATP, 0.1 Na-GTP, adjusted to the appropriate pH.[10]
- Seal Formation and Whole-Cell Configuration: A high-resistance ($G\Omega$) seal is formed between a fire-polished glass micropipette and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.
- Voltage-Clamp Protocol: A specific voltage-clamp protocol is applied to elicit the IKs current.
 A common method involves a depolarizing pulse to activate the channel, followed by a repolarizing step to measure the tail current, which is characteristic of IKs.
- Data Acquisition (Baseline): The total outward current is recorded under baseline conditions.
- Application of HMR 1556: The external solution containing various concentrations of HMR
 1556 is perfused into the chamber. Sufficient time is allowed for the drug to equilibrate and
 exert its blocking effect.
- Data Acquisition (HMR 1556): The remaining outward current is recorded at each concentration of HMR 1556.

- IKs Current Isolation: The HMR 1556-sensitive current, representing the IKs current, is
 obtained by digitally subtracting the current recorded in the presence of HMR 1556 from the
 baseline current.[3]
- IC50 Determination: The percentage of current inhibition is calculated for each concentration relative to the control. A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the **HMR 1556** concentration, and the IC50 value is determined from this curve.[10]

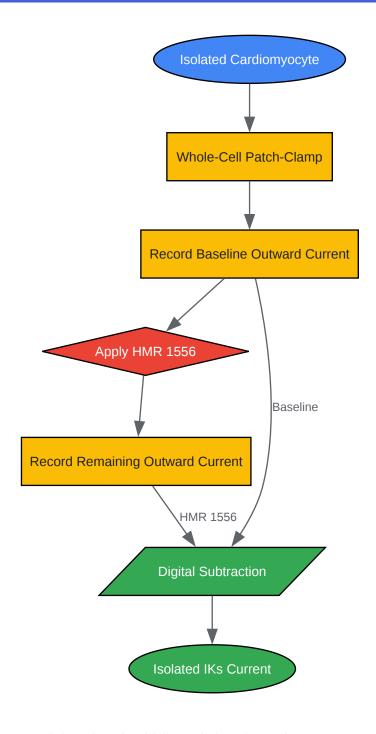
Protocol 2: Monophasic Action Potential (MAP) Recording in Langendorff-Perfused Hearts


This ex vivo protocol is used to assess the effects of **HMR 1556** on the action potential duration in an intact heart preparation.[6][9]

- Heart Isolation and Perfusion: The heart (e.g., from a rabbit or guinea pig) is rapidly excised and mounted on a Langendorff apparatus. Retrograde perfusion is initiated with a Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2, and maintained at 37°C.[6]
- MAP Catheter Placement: A monophasic action potential (MAP) catheter is positioned on the ventricular epicardial surface to record local action potentials.
- Pacing: The heart is paced at various cycle lengths using a programmable stimulator.
- Baseline Recording: Baseline MAP recordings are obtained at different pacing cycle lengths.
 The MAP duration at 90% repolarization (MAPD90) is measured.
- Drug Perfusion: **HMR 1556** is added to the perfusate at desired concentrations.
- Post-Drug Recording: After a period of equilibration with the drug, MAP recordings are repeated at the same pacing cycle lengths.
- Data Analysis: The change in MAPD90 from baseline is calculated to determine the effect of HMR 1556 on action potential duration. Concentration-response and rate-dependence analyses can be performed.[6]

Visualizations

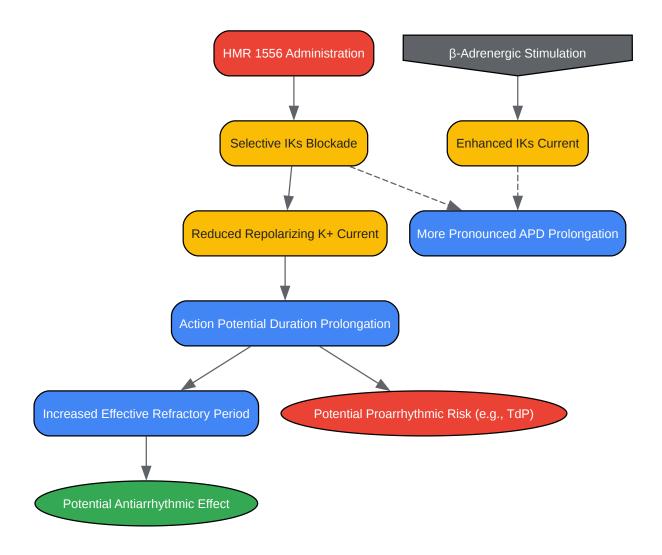
Signaling Pathway of HMR 1556 Action



Click to download full resolution via product page

Caption: Mechanism of IKs current blockade by HMR 1556.

Experimental Workflow for Isolating IKs Current



Click to download full resolution via product page

Caption: Workflow for isolating IKs current using **HMR 1556**.

Logical Relationship of HMR 1556's Effects

Click to download full resolution via product page

Caption: Logical relationship of **HMR 1556**'s electrophysiological effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. benchchem.com [benchchem.com]

- 2. HMR 1556, a potent and selective blocker of slowly activating delayed rectifier potassium current PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Inhibition of IKs channels by HMR 1556 PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Blockade of IKs by HMR 1556 increases the reverse rate-dependence of refractoriness prolongation by dofetilide in isolated rabbit ventricles PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [HMR 1556: A Technical Guide to a Potent and Selective IKs Blocker]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673319#hmr-1556-as-a-selective-iks-blocker]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com